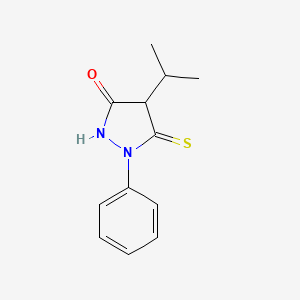![molecular formula C35H63NO12 B11084918 6-{[4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-hydroxy-4-[(5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-3,5,7,13,15,16-hexamethyl-1,9-dioxacyclohexadecane-2,12-d](/img/structure/B11084918.png)
6-{[4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-hydroxy-4-[(5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-3,5,7,13,15,16-hexamethyl-1,9-dioxacyclohexadecane-2,12-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-{[4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-hydroxy-4-[(5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-3,5,7,13,15,16-hexamethyl-1,9-dioxacyclohexadecane-2,12-d” is a complex organic molecule with a unique structure
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of tetrahydropyran rings and the introduction of dimethylamino and methoxy groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl and methoxy groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique structure may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The dimethylamino group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, this compound is unique due to its specific arrangement of hydroxyl, methoxy, and dimethylamino groups. Similar compounds include:
Erythromycin A: A macrolide antibiotic with a similar complex structure.
Flavonoids: A class of compounds with phenyl-substituted structures and various biological activities.
These compounds share some structural features but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C35H63NO12 |
|---|---|
Molecular Weight |
689.9 g/mol |
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-4-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,5,7,13,15,16-hexamethyl-1,9-dioxacyclohexadecane-2,12-dione |
InChI |
InChI=1S/C35H63NO12/c1-17-16-43-13-12-26(37)20(4)29(38)19(3)23(7)46-34(41)22(6)33(47-28-15-27(42-11)30(39)24(8)45-28)21(5)32(17)48-35-31(40)25(36(9)10)14-18(2)44-35/h17-25,27-33,35,38-40H,12-16H2,1-11H3 |
InChI Key |
FTFBQQXNLACKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(COCCC(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)O)OC)C)C)C)O)C)C)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-cyclohexylpropanamide](/img/structure/B11084835.png)
![3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole](/img/structure/B11084842.png)
![ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084844.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11084849.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl thiophene-2-sulfonate](/img/structure/B11084861.png)
![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11084865.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide](/img/structure/B11084874.png)

![6'-Amino-3'-isopropyl-1-methyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11084879.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11084882.png)
![5-benzyl-9-(4-chlorophenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11084889.png)
![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone](/img/structure/B11084895.png)

![(5Z)-1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11084910.png)
